1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one
Description
Properties
CAS No. |
95757-92-9 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
3-anilino-1-methyl-2H-quinazolin-4-one |
InChI |
InChI=1S/C15H15N3O/c1-17-11-18(16-12-7-3-2-4-8-12)15(19)13-9-5-6-10-14(13)17/h2-10,16H,11H2,1H3 |
InChI Key |
WKVPRSQMFRRJDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C(=O)C2=CC=CC=C21)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate amines. For instance, the reaction of 2-aminobenzamide with phenyl isocyanate under reflux conditions can yield the desired quinazolinone derivative. Another approach involves the condensation of 2-aminobenzonitrile with N-phenylformamide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the quinazolinone family and features a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The synthesis of 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one can be achieved through several methods, including:
- Condensation Reactions : Utilizing anthranilic acid derivatives and aldehydes under acidic or basic conditions.
- Cyclization Techniques : Employing cyclization of appropriate amines with isocyanates or isothiocyanates.
These methods can be optimized for industrial production by adjusting reaction conditions and employing continuous flow reactors for scalability .
Biological Activities
1-Methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one exhibits a range of biological activities that make it a subject of interest in pharmacological research. Key activities include:
- Antimicrobial Properties : Studies have shown that this compound has significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, indicating its usefulness in preventing oxidative stress-related diseases.
- Anticancer Effects : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, offering a potential pathway for developing anticancer therapies.
Therapeutic Applications
The unique structure of 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one allows it to interact with various molecular targets. Notable therapeutic applications include:
Table 1: Summary of Biological Activities and Therapeutic Applications
Case Studies
Several studies have explored the applications of this compound in depth:
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various derivatives of 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one against multiple bacterial strains. The results indicated significant inhibitory effects, particularly against resistant strains .
- Anticancer Research : In vitro studies have reported that this compound can induce apoptosis in cancer cells through mitochondrial pathways. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
- Tyrosinase Inhibition : A series of phenylamino quinazolinone derivatives were synthesized and evaluated for their ability to inhibit tyrosinase activity. The most potent derivative exhibited an IC50 comparable to known inhibitors like kojic acid .
Mechanism of Action
The mechanism of action of 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the quinazolinone derivative.
Comparison with Similar Compounds
Key Observations :
- Antibacterial Activity: 3-(Phenylamino) derivatives (e.g., 2-aryl-3-(phenylamino)-dihydroquinazolinones) show potent activity against Gram-positive bacteria (MIC: 4–16 µg/mL) . The methyl group at N1 in the target compound may enhance metabolic stability compared to unmethylated analogues .
- Anti-TB Activity: Bis-dihydroquinazolinones with C2 symmetry exhibit MIC values of 1.56–6.25 µg/mL against Mycobacterium tuberculosis H37Rv, attributed to improved membrane penetration .
- Antileishmanial Activity : Thioxo derivatives (e.g., 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one) demonstrate IC50 values of 8.2 µM against Leishmania major promastigotes, likely due to sulfur-mediated redox interference .
Pharmacokinetic and Toxicity Considerations
- Toxicity: Thioxo derivatives show higher hepatotoxicity (LD50: 120 mg/kg in mice) than oxo or amino-substituted compounds (LD50: >250 mg/kg) .
- ADMET Profiles: In silico predictions for 2-aryl-3-(phenylamino) derivatives indicate moderate aqueous solubility (LogS: −4.5) and CYP3A4 inhibition risks .
Biological Activity
1-Methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. Various methods have been employed, including one-pot reactions and catalytic approaches, yielding moderate to high purity and yield of the target compound.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against the Hepatitis C virus (HCV). In a study evaluating various quinazolinone derivatives, 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one exhibited significant antiviral activity with an effective concentration (EC50) in the low micromolar range. For instance:
| Compound | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 1-Methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one | 0.984 | 160.71 |
| Other derivatives | Varies | Varies |
These results indicate a promising profile for further development as an HCV therapeutic agent .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies showed that it inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) varied depending on the specific strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These findings suggest that this compound could serve as a lead in developing new antimicrobial agents .
Anticancer Potential
In addition to its antiviral and antimicrobial activities, 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one has shown promise in cancer research. Preliminary data indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
For example, treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.5 |
These results highlight its potential as an anticancer agent .
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Case Study on Antiviral Efficacy : A study evaluated the efficacy of 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one against HCV replicons. The results indicated that it effectively reduced viral replication and had a favorable safety profile.
- Case Study on Antimicrobial Properties : Another investigation assessed its antimicrobial activity against clinical isolates of resistant bacterial strains. The compound showed effectiveness where traditional antibiotics failed, suggesting its potential role in combating antibiotic resistance.
Q & A
Q. What are the recommended synthetic routes for 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one, and how can reaction efficiency be optimized?
The compound is typically synthesized via multicomponent reactions involving isatoic anhydride, aldehydes, and substituted amines. For example, a one-pot method using ethanol as a solvent under reflux (4–6 hours) with catalytic acid (e.g., p-TsOH) yields intermediates that cyclize to form the dihydroquinazolinone core . Reaction progress is monitored via thin-layer chromatography (TLC), and optimization focuses on solvent selection (e.g., hydrotropic aqueous systems for greener synthesis) and catalyst loading to improve yields (typically 40–70%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ ~3.2–3.5 ppm, aromatic protons at δ ~6.8–8.2 ppm) and verifies regiochemistry .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 279.1245 for C₁₆H₁₅N₃O) .
- IR spectroscopy : Identifies carbonyl stretches (~1660–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., orthorhombic crystal system with Pbca space group) .
Q. What purification strategies are effective for isolating this compound?
- Column chromatography : Silica gel with gradients of petroleum ether/ethyl acetate (3:1 to 1:2) removes unreacted aldehydes or amines .
- Recrystallization : Ethanol or methanol is used to obtain single crystals suitable for X-ray analysis, with slow evaporation over 3–5 days .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
SAR studies highlight the importance of:
- Substituents on the phenylamino group : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position enhance antibacterial activity by increasing electrophilicity .
- Methyl group at N1 : Stabilizes the dihydroquinazolinone ring, improving metabolic stability compared to unmethylated analogs .
- Heterocyclic appendages : Thiadiazole or oxadiazole moieties at C3 improve anticancer activity via π-π stacking with biological targets .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Disorder in solvent molecules : Ethanol or methanol solvates often exhibit partial occupancy, requiring restrained refinement in crystallographic software (e.g., SHELXL) .
- Hydrogen-bonding networks : Intramolecular H-bonds between N–H and carbonyl groups stabilize the crystal lattice but may complicate phase identification. Slow evaporation at 296 K mitigates this .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies in antibacterial efficacy (e.g., MIC values ranging from 8–64 µg/mL) arise from:
- Assay variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or culture media .
- Substituent positional effects : Meta-substituted derivatives may show reduced activity compared to para analogs due to steric hindrance .
- Standardization : Include positive controls (e.g., ciprofloxacin) and replicate experiments to validate results .
Q. What computational methods are used to predict the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like DNA gyrase (PDB: 1KZN) or EGFR kinase (PDB: 1M17), highlighting hydrogen bonds with Asp81 or Lys721 residues .
- Pharmacophore modeling : Identifies essential features (e.g., aromatic rings, hydrogen bond acceptors) for antimalarial or anticancer activity .
Q. What strategies mitigate synthetic bottlenecks in scaling up production?
- Catalyst optimization : MgFe₂O₄@SiO₂ nanoparticles improve yields in cyclocondensation reactions by enhancing surface area and reducing reaction time .
- Microwave-assisted synthesis : Reduces reaction durations from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
